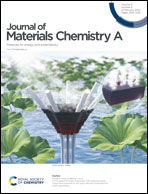Phase selective organogel from an imine based gelator for use in oil spill recovery†
Journal of Materials Chemistry A Pub Date: 2018-11-23 DOI: 10.1039/C8TA09732A
Abstract
Marine oil spills create a serious problem for the environment by destroying ecosystems, and the adulteration of fuel oils is also a serious problem, as the optimum performance of an engine is affected by damaging its parts. To save the environment and prevent adulteration, a number of Schiff base-derived organogelators (OG-1, OG-2 and OG-3) are synthesized with different pendant groups containing anthracene, pyrene and cyclohexane moiety, respectively. They exhibit thermo-reversible gelation behavior in organic and mixed solvents. Only OG-1 produces gels in most organic solvents and also in fuel and edible oils, indicating it to be a smart gelator. It exhibits thixotropic behavior with very high yield stress, while the other gels do not exhibit thixotropic properties. Spectroscopic and X-ray studies indicate the concomitant presence of H-bonding, π-stacking and van der Waals interactions in the OG-1 gel; however, the OG-2 and OG-3 gels do not exhibit all these interactions, making weaker gels. Due to its superior gelling property, the OG-1 gel is tacitly used to detect fuel oil contamination mainly in diesel and petrol using fluorescence behavior, and the phase selective gelation of OG-1 promotes it as a successful recyclable material for oil spill recovery from oil–water mixtures, even in the presence of salts, acids and bases.

Recommended Literature
- [1] Inside front cover
- [2] Potential roles of hyaluronic acid in in vivo CAR T cell reprogramming for cancer immunotherapy
- [3] Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride
- [4] A study on the rules of ligands in highly efficient Ru–amide/AC catalysts for acetylene hydrochlorination†
- [5] 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite†
- [6] Multiplexed pressure sensing with elastomer membranes
- [7] Tracing cytotoxic effects of small organic Se species in human liver cells back to total cellular Se and Se metabolites†
- [8] Design, synthesis, and evaluation of azo D–π-A dyes as photothermal agents†
- [9] Catalytic chemoselective addition of acetonitrile to enolizable aldehydes with cationic Ru complex/DBU combination†
- [10] 20. The preparation and properties of some new azidobis(ethylenediamine)cobalt(III) complexes. Part I. Preparation and properties of the azidonitro-, azidoisothiocyanato- and azidoammine derivatives










